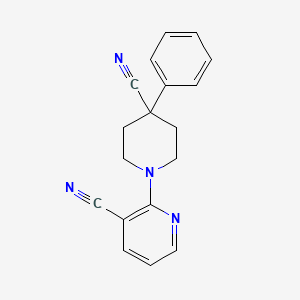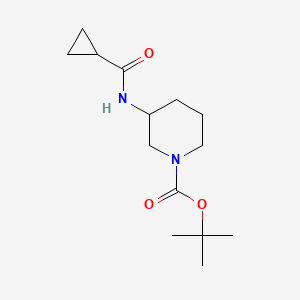![molecular formula C23H26N4O2S B12248943 3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B12248943.png)
3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiolane ring, a piperidine moiety, and a naphthyridine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide typically involves multi-step organic reactions The process begins with the preparation of the naphthyridine and piperidine intermediates, followed by their coupling through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The naphthyridine group can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The thiolane ring and naphthyridine group play crucial roles in its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane: Lacks the 1,1-dioxide functional group, resulting in different chemical properties.
4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidine: Does not contain the thiolane ring, affecting its reactivity and applications.
1,8-Naphthyridine derivatives: Share the naphthyridine core but differ in other structural aspects.
Uniqueness
The uniqueness of 3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide lies in its combination of the thiolane ring, piperidine moiety, and naphthyridine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N4O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C23H26N4O2S/c28-30(29)12-7-17(16-30)15-27-10-5-19(6-11-27)22-2-1-20-13-21(14-25-23(20)26-22)18-3-8-24-9-4-18/h1-4,8-9,13-14,17,19H,5-7,10-12,15-16H2 |
InChI Key |
HGAFLGMGOWTSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4)CC5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(furan-2-yl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B12248884.png)
![4,6-difluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B12248888.png)
![1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B12248891.png)
![1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B12248896.png)
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B12248905.png)
![2-(4-Chlorophenyl)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one](/img/structure/B12248907.png)
![2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12248912.png)
![3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12248914.png)

![6-cyclopropyl-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248927.png)

![2-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12248935.png)
![2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248941.png)
